molecular formula C9H18N2O B13303336 3-ethyl-N'-hydroxycyclohexane-1-carboximidamide

3-ethyl-N'-hydroxycyclohexane-1-carboximidamide

Cat. No.: B13303336
M. Wt: 170.25 g/mol
InChI Key: VDZVDQLDOZBGPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N’-hydroxycyclohexane-1-carboximidamide typically involves the reaction of cyclohexanone with ethylamine and hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of 3-ethyl-N’-hydroxycyclohexane-1-carboximidamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-N’-hydroxycyclohexane-1-carboximidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-ethyl-N’-hydroxycyclohexane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can modulate signaling pathways in cancer cells, resulting in antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone oxime: Similar in structure but lacks the ethyl group.

    Cyclohexane carboximidamide: Similar but without the hydroxy group.

    Ethyl cyclohexane carboximidamide: Similar but without the hydroxy group.

Uniqueness

3-Ethyl-N’-hydroxycyclohexane-1-carboximidamide is unique due to the presence of both the ethyl and hydroxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its stability and make it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-ethyl-N'-hydroxycyclohexane-1-carboximidamide

InChI

InChI=1S/C9H18N2O/c1-2-7-4-3-5-8(6-7)9(10)11-12/h7-8,12H,2-6H2,1H3,(H2,10,11)

InChI Key

VDZVDQLDOZBGPZ-UHFFFAOYSA-N

Isomeric SMILES

CCC1CCCC(C1)/C(=N/O)/N

Canonical SMILES

CCC1CCCC(C1)C(=NO)N

Origin of Product

United States

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